molecular formula C21H15F2N3OS B2952686 3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 902911-46-0

3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2952686
CAS No.: 902911-46-0
M. Wt: 395.43
InChI Key: RSILVMTYJWNEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features two distinct fluorinated benzyl groups: a 4-fluorobenzyl moiety at position 3 and a 2-fluorobenzylthio group at position 2. These substituents likely enhance lipophilicity, metabolic stability, and target-binding affinity compared to non-fluorinated analogs . Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been extensively studied for antimicrobial, anticancer, and antiplatelet activities, with structural modifications at positions 2, 3, and 7 significantly influencing biological potency .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3OS/c22-16-9-7-14(8-10-16)12-26-20(27)17-5-3-11-24-19(17)25-21(26)28-13-15-4-1-2-6-18(15)23/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSILVMTYJWNEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one, also referred to by its CAS number 892414-94-7, is a pyrimidine derivative notable for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19_{19}H16_{16}F2_{2}N3_{3}OS
  • Molecular Weight : 363.41 g/mol
  • CAS Number : 892414-94-7

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in the context of cancer therapy and enzyme inhibition.

  • Poly (ADP-ribose) Polymerase (PARP) Inhibition :
    • Compounds in the same class have shown inhibitory effects on PARP enzymes, which are crucial in DNA repair mechanisms. For instance, a related compound demonstrated an IC50_{50} value of 18 µM against PARP1, indicating significant potential for developing PARP inhibitors for oncology applications .
  • Antiproliferative Effects :
    • Studies have shown that certain pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, a related compound inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells .

Biological Activity Data

Activity TypeCompoundIC50_{50} ValueTarget/Mechanism
PARP InhibitionThis compound18 µMPARP1
AntiproliferativeRelated Pyrimidine DerivativeVariesCancer Cell Lines (A431)

Case Studies

  • In Vitro Studies :
    • A study demonstrated that a structurally similar compound inhibited PARP1 activity significantly across a range of concentrations (0.01 to 100 µM), with increasing inhibition correlating with higher concentrations . This suggests that modifications in the chemical structure can lead to enhanced biological activity.
  • In Vivo Applications :
    • The potential application of these compounds in vivo has been explored, particularly in models of cancer where DNA repair pathways are critical for tumor growth and survival. The ability to inhibit these pathways could lead to improved therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name / ID Key Substituents Biological Activity Key Findings References
Target Compound : 3-(4-Fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one - 4-Fluorobenzyl (position 3)
- 2-Fluorobenzylthio (position 2)
Hypothesized: Antimicrobial/anticancer Fluorination may enhance cellular permeability and target affinity.
Compound 26 - 4-Fluorophenyl (position 5)
- Thiophene (position 7)
Antimicrobial Moderate activity against E. coli and S. aureus (MIC: 8–16 µg/mL).
Compound 10 - 4-Bromobenzylidene hydrazine (position 2)
- Thiophene (position 7)
Antimicrobial Improved activity compared to non-brominated analogs.
K1-K5 Derivatives - Thiazole-ethyl (position 3) Cytotoxic (MCF-7, HeLa) IC₅₀: 12–28 µM; thiazole enhances DNA intercalation.
Thiadiazole-Pyridopyrimidinone Hybrids - Thiadiazole (position 2)
- p-Tolyl groups (positions 5,7)
Anticancer (MCF-7) IC₅₀: 9–14 µM; thiadiazole improves apoptosis induction.
8-Substituted Derivatives (e.g., 53b, 53g) - Piperidinyl-ethylpyrazole (position 8) Not specified Structural diversity highlights adaptability for kinase inhibition.

Functional Group Impact on Activity

  • Fluorinated Benzyl Groups: The dual fluorination in the target compound may confer higher metabolic stability and stronger hydrophobic interactions than non-fluorinated analogs like Compound 10 .
  • Thioether vs. Hydrazine Linkers : The 2-((2-fluorobenzyl)thio) group in the target compound could offer better oxidative stability compared to hydrazine-linked derivatives (e.g., Compound 26 ), which may degrade under physiological conditions .
  • Heterocyclic Appendages: Thiazole (in K1-K5) and thiadiazole (in Thiadiazole-Pyridopyrimidinone Hybrids) moieties enhance cytotoxicity via π-π stacking and enzyme inhibition, suggesting the target compound’s thioether group may have distinct mechanistic pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one, and what key intermediates are involved?

  • Methodology : The compound can be synthesized via a multi-step approach:

Core formation : Condensation of pyrido[2,3-d]pyrimidin-4(3H)-one precursors with fluorinated benzyl halides.

Thioether linkage : Reaction of 2-mercapto intermediates with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography or recrystallization from ethanol/water mixtures.

  • Key intermediates : 2-Mercapto-pyrido[2,3-d]pyrimidin-4(3H)-one and halogenated benzyl derivatives (e.g., 4-fluorobenzyl chloride) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C/19F NMR : To verify substituent positions and fluorine integration .
  • HRMS : For exact mass confirmation (e.g., [M+H]⁺ ion).
  • HPLC-PDA : To assess purity (>95% recommended for biological assays) .
  • X-ray crystallography : Optional for unambiguous structural elucidation (if crystalline) .

Q. What initial biological screening assays are recommended for evaluating the bioactivity of this compound?

  • Enzyme inhibition : Test against microsomal prostaglandin E2 synthase-1 (mPGES-1) using a fluorescence-based assay (IC₅₀ determination) .
  • Cytotoxicity : MTT or resazurin assays in mammalian cell lines (e.g., THP-1 macrophages) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How do structural modifications at the 3-(4-fluorobenzyl) and 2-((2-fluorobenzyl)thio) positions influence the compound’s inhibitory activity against mPGES-1?

  • SAR Insights :

  • Fluorine substitution : The 4-fluoro group enhances metabolic stability and target binding via hydrophobic interactions .
  • Thioether vs. ether linkages : Thioether groups improve lipophilicity, potentially enhancing membrane permeability .
    • Experimental Design : Synthesize analogs with Cl, Br, or methyl groups at these positions and compare IC₅₀ values .

Q. How should researchers address discrepancies between in vitro enzyme inhibition data and cellular activity assays for this compound?

  • Potential causes : Poor cellular uptake, off-target effects, or metabolic instability.
  • Solutions :

  • Permeability assays : Use Caco-2 monolayers or PAMPA to assess passive diffusion .
  • Metabolite profiling : LC-MS/MS to identify degradation products .
  • Proteome-wide profiling : Kinase or GPCR panels to detect off-target interactions .

Q. What computational and experimental approaches are used to elucidate the binding mode of this compound to mPGES-1?

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses (PDB: 4YL0 for mPGES-1) .
  • Mutagenesis studies : Validate key residues (e.g., Arg126, Tyr130) via site-directed mutagenesis .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) for affinity comparisons .

Q. What strategies can be employed to optimize the yield of the thioether linkage formation during synthesis?

  • Reaction optimization :

  • Solvent : Use DMF or DMSO for improved solubility .
  • Catalyst : Add KI to enhance nucleophilic substitution efficiency .
  • Temperature : Reflux conditions (80–100°C) for 4–6 hours .
    • Workup : Quench with ice-water to precipitate crude product, followed by silica gel chromatography .

Data Contradiction Analysis

Q. How to resolve conflicting data between enzymatic IC₅₀ and cellular EC₅₀ values in anti-inflammatory studies?

  • Hypothesis : The compound may inhibit mPGES-1 in vitro but fail to suppress PGE₂ in cells due to compensatory pathways (e.g., COX-2 upregulation).
  • Validation :

  • qPCR/Western blot : Measure COX-2/mPGES-1 expression levels post-treatment .
  • Pathway inhibition : Combine with COX-2 inhibitors (e.g., celecoxib) to assess synergy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.